Ethyl(4-isopropylphenyl)sulfane
Overview
Description
Ethyl(4-isopropylphenyl)sulfane is an organosulfur compound characterized by the presence of a sulfane group attached to an ethyl group and a 4-isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl(4-isopropylphenyl)sulfane can be synthesized through several methods. One common approach involves the reaction of 4-isopropylphenylthiol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like acetone or ethanol. The general reaction scheme is as follows:
4-isopropylphenylthiol+ethyl iodideK2CO3this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl(4-isopropylphenyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfane group to a thiol or sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group, where nucleophiles like halides or amines replace the ethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl(4-isopropylphenyl)sulfane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organosulfur compounds.
Medicinal Chemistry: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of functional materials with unique electronic and optical properties.
Catalysis: The compound and its derivatives are investigated as catalysts or catalyst precursors in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl(4-isopropylphenyl)sulfane depends on the specific application and reaction it undergoes. In general, the sulfane group can participate in various chemical transformations, acting as a nucleophile or electrophile. The molecular targets and pathways involved include interactions with enzymes, proteins, and other biomolecules, leading to the desired chemical or biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl(4-isopropylphenyl)sulfane: Similar structure but with a methyl group instead of an ethyl group.
Ethyl(4-tert-butylphenyl)sulfane: Similar structure but with a tert-butyl group instead of an isopropyl group.
Ethyl(4-methylphenyl)sulfane: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
This compound is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties
Properties
IUPAC Name |
1-ethylsulfanyl-4-propan-2-ylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-4-12-11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZBTJDZIBIGLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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